molecular formula C21H15IN2O2 B5220419 N-[4-(1,3-benzoxazol-2-yl)benzyl]-3-iodobenzamide

N-[4-(1,3-benzoxazol-2-yl)benzyl]-3-iodobenzamide

Numéro de catalogue B5220419
Poids moléculaire: 454.3 g/mol
Clé InChI: AHTZPRJAOGXQJU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-(1,3-benzoxazol-2-yl)benzyl]-3-iodobenzamide is a chemical compound that has been extensively studied in the field of scientific research. It is commonly referred to as BIBO3304 and is used in various applications such as the study of G protein-coupled receptors (GPCRs) and the development of novel drugs. In

Mécanisme D'action

BIBO3304 acts as a selective antagonist of the dopamine D3 receptor by binding to the receptor and preventing the activation of downstream signaling pathways. This results in a decrease in dopamine release in the brain, which is thought to be responsible for the therapeutic effects of BIBO3304 in neurological disorders.
Biochemical and Physiological Effects
BIBO3304 has been shown to have various biochemical and physiological effects. In animal studies, BIBO3304 has been shown to improve motor function in models of Parkinson's disease and reduce the symptoms of schizophrenia. BIBO3304 has also been shown to have anti-inflammatory effects and to reduce oxidative stress in the brain.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of BIBO3304 is its selectivity for the dopamine D3 receptor, which allows for specific targeting of this receptor in scientific research. However, one limitation of BIBO3304 is its relatively low potency compared to other dopamine D3 receptor antagonists. This can make it challenging to achieve the desired effects in experiments and may require higher concentrations of BIBO3304.

Orientations Futures

There are several future directions for the study of BIBO3304. One area of research is the development of novel drugs that target the dopamine D3 receptor for the treatment of neurological disorders. Another area of research is the study of the role of dopamine D3 receptors in addiction and substance abuse disorders. Additionally, BIBO3304 may have potential applications in the treatment of other inflammatory and oxidative stress-related disorders.

Méthodes De Synthèse

The synthesis of BIBO3304 involves a multi-step process that includes the reaction of 3-iodobenzoyl chloride with 4-(1,3-benzoxazol-2-yl)benzylamine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 4-fluorobenzaldehyde to produce BIBO3304. This method has been optimized to produce high yields of BIBO3304 with high purity.

Applications De Recherche Scientifique

BIBO3304 is widely used in scientific research, particularly in the study of N-[4-(1,3-benzoxazol-2-yl)benzyl]-3-iodobenzamide. This compound are a family of membrane proteins that play a crucial role in cell signaling and are involved in various physiological processes. BIBO3304 is a selective antagonist of the dopamine D3 receptor, which is a GPCR that is implicated in various neurological disorders such as Parkinson's disease and schizophrenia. BIBO3304 has been used to study the role of dopamine D3 receptors in these disorders and to develop novel drugs that target these receptors.

Propriétés

IUPAC Name

N-[[4-(1,3-benzoxazol-2-yl)phenyl]methyl]-3-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15IN2O2/c22-17-5-3-4-16(12-17)20(25)23-13-14-8-10-15(11-9-14)21-24-18-6-1-2-7-19(18)26-21/h1-12H,13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHTZPRJAOGXQJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)CNC(=O)C4=CC(=CC=C4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.